molecular formula C6H7NO B2663907 2-(Oxolan-3-ylidene)acetonitrile CAS No. 1344831-69-1

2-(Oxolan-3-ylidene)acetonitrile

Cat. No.: B2663907
CAS No.: 1344831-69-1
M. Wt: 109.128
InChI Key: RDWWMQDCKZIDJM-UHFFFAOYSA-N
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Description

Significance of Oxolane-Derived Scaffolds in Synthetic Methodologies

The oxolane ring, a saturated five-membered cyclic ether also known as tetrahydrofuran (B95107) (THF), is a prevalent structural motif in a vast array of natural products and biologically active compounds. Its presence can influence the solubility, metabolic stability, and binding affinity of a molecule. The synthesis of spirocyclic tetrahydrofuran scaffolds, for instance, highlights the utility of oxolane derivatives in creating three-dimensional molecular architectures for drug discovery. nih.gov The incorporation of the oxolane moiety into combinatorial libraries allows for the generation of diverse and conformationally constrained fused oxacycles. acs.org The synthesis of oxolane derivatives from readily available starting materials like 2-deoxy-D-ribose further underscores their accessibility for creating novel molecular entities. researchgate.net

Role of Acetonitrile (B52724) Functionality in Organic Transformations

The acetonitrile group (–C≡N) is a highly versatile functional group in organic synthesis. It can serve as a two-carbon building block and can be transformed into various other functionalities, including amines, carboxylic acids, and amides. wikipedia.orgntnu.noresearchgate.net The nitrogen's lone pair allows it to act as a nucleophile and a ligand for transition metals, while the adjacent methylene (B1212753) protons are acidic enough to be deprotonated, generating a nucleophile. ntnu.no This reactivity makes acetonitrile and its derivatives valuable reagents in a wide range of reactions, such as cyanomethylation, Ritter reactions, and the synthesis of heterocycles. ntnu.noresearchgate.net

Research Trajectories for Ylidene Compounds

Ylidene compounds, characterized by a doubly bonded carbon atom, are crucial intermediates and building blocks in organic synthesis. The Wittig reaction, which utilizes phosphorus ylides to convert aldehydes and ketones into alkenes, is a classic and widely used method for their formation. organic-chemistry.orgwikipedia.orgpressbooks.pubmasterorganicchemistry.comlibretexts.org The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, offers an alternative route to α,β-unsaturated esters and nitriles, often with high stereoselectivity. researchgate.netresearchgate.netacs.orgnih.govjst.go.jp Research in this area focuses on developing new ylide reagents and reaction conditions to control the stereochemistry of the resulting double bond. researchgate.netjst.go.jp Furthermore, ylidene compounds themselves are substrates for various transformations, including cyclization and substitution reactions, leading to the synthesis of diverse and complex molecular structures. acs.orgresearchgate.netbohrium.com

Scope of Academic Inquiry into 2-(Oxolan-3-ylidene)acetonitrile

The academic inquiry into this compound primarily revolves around its synthesis and its potential as a precursor for more complex molecules. The key synthetic challenge lies in the stereoselective formation of the exocyclic double bond. The Horner-Wadsworth-Emmons reaction is a promising approach, where a phosphonate (B1237965) reagent is reacted with a suitable oxolan-3-one precursor. researchgate.netacs.org The stereochemical outcome of such reactions is a subject of ongoing investigation. researchgate.netjst.go.jp

Once synthesized, this compound can be utilized in various transformations. The nitrile group can be hydrolyzed or reduced, while the double bond can undergo addition reactions. The oxolane ring itself can potentially be opened or further functionalized. The combination of these reactive sites makes it a valuable intermediate for generating libraries of novel compounds for biological screening and materials science applications. While specific research on this compound is still emerging, the well-established chemistry of its constituent functional groups provides a strong foundation for its exploration.

Chemical and Physical Properties

PropertyValue
IUPAC NameThis compound
CAS Number1344831-69-1 sigmaaldrich.com
Molecular FormulaC6H7NO
Molecular Weight109.13 g/mol sigmaaldrich.com
Physical FormLiquid sigmaaldrich.com
InChI KeyRDWWMQDCKZIDJM-BHQIHCQQSA-N sigmaaldrich.com

Spectroscopic Data

TypeData
¹H NMR Spectral data would be available from suppliers or research publications.
¹³C NMR Spectral data would be available from suppliers or research publications.
IR Spectral data would be available from suppliers or research publications.
Mass Spectrometry Spectral data would be available from suppliers or research publications.

Properties

IUPAC Name

(2Z)-2-(oxolan-3-ylidene)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO/c7-3-1-6-2-4-8-5-6/h1H,2,4-5H2/b6-1-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDWWMQDCKZIDJM-BHQIHCQQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1=CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C\1COC/C1=C\C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

109.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1344831-69-1
Record name 2-(oxolan-3-ylidene)acetonitrile
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Synthetic Methodologies and Route Optimization for 2 Oxolan 3 Ylidene Acetonitrile

Direct Synthesis Approaches to the Core Structure

Direct synthesis strategies focus on the concurrent or sequential formation of the oxolane ring and the introduction of the ylidene acetonitrile (B52724) functionality. These methods are often designed for efficiency, aiming to reduce the number of synthetic steps.

Ring-Closing Strategies for the Oxolane Moiety

The formation of the tetrahydrofuran (B95107) (oxolane) ring is a critical step in the synthesis of 2-(oxolan-3-ylidene)acetonitrile. Various ring-closing strategies can be employed, often starting from acyclic precursors. While specific examples for the direct synthesis of the target molecule are not extensively documented, established methods for tetrahydrofuran synthesis can be adapted. These methods include intramolecular Williamson ether synthesis, acid-catalyzed cyclization of diols, and intramolecular hydroalkoxylation of alkenols. The choice of strategy depends on the availability of starting materials and the desired substitution pattern.

Acetonitrile Group Introduction via Ylidene Formation

The introduction of the acetonitrile group as an ylidene moiety is most commonly achieved through olefination reactions of a ketone precursor, namely 3-oxotetrahydrofuran. The Horner-Wadsworth-Emmons (HWE) and Wittig reactions are powerful tools for this transformation, offering good control over the formation of the carbon-carbon double bond.

The Horner-Wadsworth-Emmons reaction utilizes a phosphonate-stabilized carbanion, which is generally more nucleophilic and less basic than its phosphonium (B103445) ylide counterpart used in the Wittig reaction. This reaction typically employs a phosphonate (B1237965) reagent such as diethyl cyanomethylphosphonate, which reacts with an aldehyde or ketone to form an α,β-unsaturated nitrile. The HWE reaction is often favored for its ability to produce predominantly the E-isomer of the alkene and for the straightforward removal of the phosphate (B84403) byproduct by aqueous extraction wikipedia.orgbhu.ac.in. The reaction begins with the deprotonation of the phosphonate to generate a phosphonate carbanion, which then undergoes nucleophilic addition to the carbonyl group of 3-oxotetrahydrofuran bhu.ac.in.

The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide (a Wittig reagent) to afford an alkene wikipedia.orglibretexts.org. For the synthesis of this compound, a cyanomethylene-substituted phosphorane would be required. The stereochemical outcome of the Wittig reaction is influenced by the nature of the ylide; stabilized ylides tend to favor the formation of (E)-alkenes, while non-stabilized ylides generally lead to (Z)-alkenes organic-chemistry.org.

Another relevant method for the formation of the ylidene group is the Knoevenagel condensation . This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, such as malononitrile (B47326), in the presence of a basic catalyst nih.govjocpr.comeurekaselect.com. The reaction with malononitrile would initially yield a dinitrile adduct, which could potentially be further modified to the desired mononitrile. The Knoevenagel condensation is valued for its operational simplicity and often proceeds under mild conditions nih.goveurekaselect.com.

Precursor-Based Synthetic Routes

Precursor-based routes involve the synthesis of a key intermediate, which is then converted to the final product. This approach allows for greater flexibility and control over the synthesis.

Utilization of Dihydrofuran Derivatives as Starting Materials

Dihydrofuran derivatives can serve as versatile precursors for the synthesis of this compound. For instance, functionalization of a suitable dihydrofuran could lead to the introduction of the necessary carbonyl group at the 3-position, which can then be converted to the ylidene acetonitrile moiety as described above.

A crucial precursor for many synthetic routes is 3-oxotetrahydrofuran . The synthesis of this ketone has been approached through various oxidative methods starting from 3-hydroxytetrahydrofuran (B147095). Historically, chromium(VI)-based reagents were used, but due to their toxicity, alternative methods have been developed google.com. A more environmentally friendly and efficient method involves the use of 2,2,6,6-tetramethyl-1-piperidinyloxyl (TEMPO) as a catalyst in combination with a stoichiometric oxidant like trichloroisocyanuric acid (TCCA) google.com. This process can be carried out under mild conditions and offers high yields google.com. Swern oxidation is another viable method for the conversion of 3-hydroxytetrahydrofuran to 3-oxotetrahydrofuran.

Cyanomethylation Strategies and Analogous Reactions

Cyanomethylation refers to the introduction of a -CH₂CN group. In the context of synthesizing this compound, this would typically involve the reaction of a suitable electrophilic precursor with a cyanomethyl nucleophile. However, for the formation of the ylidene bond, the olefination reactions discussed in section 2.1.2 are more direct.

The key reagent for the Horner-Wadsworth-Emmons approach, diethyl cyanomethylphosphonate , is synthesized from the reaction of chloroacetonitrile (B46850) and triethyl phosphite. This reaction is typically carried out at elevated temperatures, leading to the formation of the desired phosphonate and chloroethane (B1197429) as a byproduct.

Catalytic Methods in this compound Synthesis

Catalysis plays a significant role in optimizing the synthesis of this compound, particularly in the olefination step. In the Knoevenagel condensation, a variety of catalysts can be employed, ranging from basic amines and ammonium (B1175870) salts to solid-supported catalysts and metal-organic frameworks (MOFs) nih.govjocpr.com. The use of heterogeneous catalysts is advantageous as it simplifies product purification and allows for catalyst recycling nih.govjocpr.com. For instance, amino-functionalized MOFs have been shown to be efficient catalysts for Knoevenagel condensations under mild conditions nih.gov.

In the context of the Horner-Wadsworth-Emmons reaction, while the reaction is typically base-mediated rather than catalytic, the choice of base and solvent can significantly influence the reaction's efficiency and stereoselectivity. Similarly, for Wittig-type reactions, the development of catalytic variants is an ongoing area of research aimed at improving the atom economy of the process.

Below is a summary of reaction conditions for the key transformations involved in the synthesis of this compound based on analogous reactions reported in the literature.

Reaction TypePrecursorReagent/CatalystSolventTemperatureYieldReference
Oxidation3-HydroxytetrahydrofuranTEMPO/Trichloroisocyanuric acidDichloromethane-5 °C to rt93.6% google.com
Horner-Wadsworth-EmmonsAldehyde/KetoneDiethyl cyanomethylphosphonate/BaseTHF, DME-78 °C to rtVaries wikipedia.orgsynarchive.com
Knoevenagel CondensationBenzaldehydeAmino-functionalized MOFEthanolRoom TemperatureHigh Conversion nih.gov
Knoevenagel CondensationAromatic KetonesNH4OAcSolvent-free (Microwave)VariesModerate to High arkat-usa.org

Transition Metal-Catalyzed Pathways

While direct transition metal-catalyzed pathways for the synthesis of this compound are not extensively documented in dedicated literature, the principles of transition-metal catalysis in the formation of α,β-unsaturated nitriles can be applied. Transition metals can play a crucial role in various C-C bond-forming reactions. For instance, palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. nih.gov A hypothetical approach could involve a palladium-catalyzed coupling of a suitable organometallic reagent derived from oxolan-3-one with a haloacetonitrile derivative.

Another potential avenue is the transition metal-catalyzed allylic substitution of an enolized oxolan-3-one derivative. rsc.org However, a more direct and commonly employed strategy for the synthesis of such exocyclic α,β-unsaturated nitriles involves olefination reactions, which can be influenced by metal catalysts. For example, cobalt-catalyzed stereoselective synthesis has been used to produce 2,5-trans-THF nitrile derivatives, indicating the potential for metal catalysis in controlling stereochemistry in related systems. nih.gov

In the context of related nitrile syntheses, transition-metal-catalyzed additions of boronic acids to nitriles have been explored, opening up pathways for the construction of various functionalized molecules. nih.gov While not a direct route to the target compound, this highlights the versatility of transition metals in nitrile chemistry.

A plausible and more established method for the synthesis of this compound is the Horner-Wadsworth-Emmons (HWE) reaction. wikipedia.orgalfa-chemistry.com This reaction involves the use of a phosphonate-stabilized carbanion, and while not always requiring a transition metal catalyst in its classical form, modifications and optimizations can involve metal-based reagents. The HWE reaction is renowned for its high E-selectivity in many cases. wikipedia.org

Table 1: Potential Transition Metal-Catalyzed Approaches for α,β-Unsaturated Nitriles

Reaction TypeCatalyst/ReagentsPrecursorsPotential for this compound
Horner-Wadsworth-EmmonsMetal-modified phosphonates/basesOxolan-3-one, Diethyl cyanomethylphosphonateHigh
Palladium-catalyzed Cross-CouplingPalladium catalyst, baseOxolan-3-one derivative, HaloacetonitrileModerate
Cobalt-catalyzed Radical CyclizationCobalt catalystUnsaturated precursorLow (more suitable for ring formation)

Organocatalytic Systems

Organocatalysis offers a powerful, metal-free alternative for various organic transformations, often providing high levels of stereocontrol. For the synthesis of this compound, two primary organocatalytic strategies can be envisaged: the Knoevenagel condensation and organocatalyzed variations of olefination reactions.

The Knoevenagel condensation is a classic reaction that involves the condensation of a carbonyl compound with an active methylene compound, catalyzed by a base, typically an amine. nih.govjocpr.com In the case of this compound, this would involve the reaction of oxolan-3-one with malononitrile in the presence of an organocatalyst like piperidine (B6355638) or pyrrolidine. bhu.ac.in The reaction proceeds through a carbanionic intermediate, and the use of chiral organocatalysts can potentially induce enantioselectivity. mdpi.com

Recent advancements in organocatalysis have also been applied to olefination reactions. For instance, N-heterocyclic carbenes (NHCs) have been shown to catalyze radical coupling reactions to form β-ketonitriles. acs.org While this specific example does not directly yield the target α,β-unsaturated nitrile, it demonstrates the potential of organocatalysts to mediate nitrile-forming reactions under mild conditions.

The Horner-Wadsworth-Emmons reaction itself can be performed under organocatalytic conditions, using strong organic bases to deprotonate the phosphonate reagent. synarchive.com This avoids the use of metal hydrides or alkoxides, aligning with green chemistry principles.

Table 2: Organocatalytic Approaches for the Synthesis of this compound

Reaction TypeOrganocatalystPrecursorsKey Advantages
Knoevenagel CondensationAmines (e.g., piperidine, pyrrolidine)Oxolan-3-one, MalononitrileMild conditions, readily available catalysts
Organocatalyzed HWEStrong organic bases (e.g., DBU)Oxolan-3-one, Diethyl cyanomethylphosphonateMetal-free, good yields

Stereoselective Synthesis of this compound

The exocyclic double bond in this compound can exist as E/Z isomers. Controlling the stereoselectivity of this double bond is a key aspect of its synthesis.

Enantioselective Approaches

Achieving enantioselectivity in the synthesis of this compound would require the introduction of a chiral center. If the oxolane ring itself is substituted and chiral, the subsequent olefination reaction could be influenced by the existing stereocenter, leading to a diastereoselective outcome for the exocyclic double bond.

For an enantioselective synthesis starting from an achiral precursor like oxolan-3-one, a chiral catalyst would be necessary. Asymmetric organocatalysis is a promising strategy here. For example, a chiral amine catalyst in a Knoevenagel condensation could potentially lead to an enantiomerically enriched product if the reaction creates a stereocenter. However, for the specific structure of this compound, where the double bond is exocyclic to an otherwise achiral ring, enantioselectivity is not a primary concern unless the ring is further substituted.

Strategies for the enantioselective synthesis of substituted tetrahydrofurans are well-developed and often involve catalytic asymmetric reactions. chemistryviews.org For instance, enzymatic resolutions have been employed to obtain enantiomerically pure 2-(alkylidene)tetrahydrofuran derivatives. researchgate.net

Diastereoselective Control

The primary stereochemical consideration in the synthesis of this compound is the configuration of the exocyclic double bond (E vs. Z). The Horner-Wadsworth-Emmons reaction is particularly well-suited for controlling this stereochemistry. Typically, the HWE reaction with stabilized ylides, such as the one derived from diethyl cyanomethylphosphonate, strongly favors the formation of the (E)-isomer. wikipedia.orgresearchgate.net The Still-Gennari modification of the HWE reaction, which employs phosphonates with electron-withdrawing groups and specific bases, can be used to favor the (Z)-isomer. youtube.com

The Wittig reaction is another powerful olefination method. wikipedia.orgmasterorganicchemistry.com The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Stabilized ylides generally give (E)-alkenes, while non-stabilized ylides tend to produce (Z)-alkenes. organic-chemistry.orglibretexts.orglibretexts.org For the synthesis of this compound, a stabilized ylide would be used, thus favoring the (E)-isomer.

The Knoevenagel condensation can also exhibit stereoselectivity, although it is often less predictable than the HWE or Wittig reactions. The E/Z ratio of the product can be influenced by the reaction conditions, including the catalyst, solvent, and temperature.

Table 3: Comparison of Olefination Reactions for Stereocontrol

ReactionReagentsTypical StereoselectivityNotes
Horner-Wadsworth-EmmonsDiethyl cyanomethylphosphonate, BasePredominantly (E)Byproduct is water-soluble, facilitating purification.
Still-Gennari HWETrifluoroethyl phosphonates, KHMDS/crown etherPredominantly (Z)Useful for accessing the less stable isomer.
Wittig ReactionCyanomethylenetriphenylphosphorane, BasePredominantly (E)Triphenylphosphine oxide byproduct can be difficult to remove.

Process Optimization and Green Chemistry Principles in Synthesis

Optimizing the synthesis of this compound involves improving reaction efficiency, minimizing waste, and employing safer reagents and solvents, in line with the principles of green chemistry.

Reaction Condition Screening and Improvement

For a chosen synthetic route, such as the Horner-Wadsworth-Emmons reaction, several parameters can be screened to optimize the yield and purity of the product. These include:

Base: The choice of base is critical. Common bases include sodium hydride, potassium tert-butoxide, and lithium hydroxide. researchgate.net The strength and steric bulk of the base can influence the reaction rate and selectivity.

Solvent: The solvent can affect the solubility of the reactants and the stability of the intermediates. Tetrahydrofuran (THF) and acetonitrile are common solvents for olefination reactions. luxembourg-bio.com From a green chemistry perspective, solvents derived from renewable resources like 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME) are attractive alternatives to traditional ethereal solvents. sigmaaldrich.com Water can also be a green solvent for some reactions, such as certain Knoevenagel condensations. jocpr.comresearchgate.net

Temperature: The reaction temperature can impact the reaction rate and the E/Z selectivity. Lower temperatures often lead to higher selectivity.

Reaction Time: Monitoring the reaction progress by techniques like thin-layer chromatography (TLC) or gas chromatography (GC) can help determine the optimal reaction time to maximize product formation and minimize side reactions.

The use of deep eutectic solvents (DESs) has emerged as a green alternative for the Horner-Wadsworth-Emmons reaction, offering a biodegradable and non-toxic reaction medium. rsc.org

By systematically varying these parameters, an optimized protocol can be developed that maximizes the yield and purity of this compound while minimizing the environmental impact of the synthesis.

Sustainable Synthetic Approaches for this compound Remain Undocumented in Publicly Available Research

Despite a thorough review of scientific literature, specific sustainable synthetic methodologies and route optimization data for the chemical compound this compound are not presently available. General principles of green chemistry offer a theoretical framework for its synthesis, primarily through adaptations of established reactions for creating α,β-unsaturated nitriles. However, concrete experimental data, including reaction conditions, yields, and catalyst performance for this particular molecule, remain elusive in the searched resources.

The logical precursor for the synthesis of this compound is oxolan-3-one, also known as tetrahydrofuran-3-one. The formation of the target α,β-unsaturated nitrile would likely proceed via olefination reactions such as the Knoevenagel condensation or the Horner-Wadsworth-Emmons reaction.

The Knoevenagel condensation involves the reaction of a carbonyl compound (in this case, oxolan-3-one) with a compound containing an active methylene group, such as malononitrile or cyanoacetic acid, in the presence of a basic catalyst. Sustainable approaches to this reaction often focus on the use of environmentally benign catalysts, solvent-free conditions, or alternative energy sources like microwave irradiation. Research in this area has demonstrated the efficacy of various catalysts, including basic zeolites and even natural catalysts like lemon juice, for the synthesis of other α,β-unsaturated compounds. researchgate.net These methods aim to reduce the use of hazardous reagents and solvents, minimize waste, and improve energy efficiency.

Similarly, the Horner-Wadsworth-Emmons reaction provides a pathway to α,β-unsaturated nitriles by reacting a ketone with a phosphonate carbanion, typically derived from a cyanomethylphosphonate. wikipedia.org Green variations of this reaction focus on using milder bases, minimizing solvent use, and developing recyclable catalytic systems.

While these general sustainable methodologies are well-established for a wide range of substrates, their specific application to the synthesis of this compound has not been detailed in the available literature. Consequently, the development of a sustainable synthetic route for this compound would necessitate dedicated research to optimize reaction parameters such as catalyst selection, reaction temperature, and solvent choice (or elimination thereof) to achieve high yields and selectivity while adhering to the principles of green chemistry. Without such dedicated studies, any proposed synthetic route remains theoretical.

Due to the absence of specific research findings and data for the synthesis of this compound, the creation of detailed data tables and an in-depth analysis of its sustainable synthetic route development is not possible at this time.

Reaction Chemistry and Mechanistic Elucidation of 2 Oxolan 3 Ylidene Acetonitrile

Reactivity of the Exocyclic Double Bond

The exocyclic double bond in 2-(Oxolan-3-ylidene)acetonitrile is an active site for various addition reactions. Its reactivity is significantly influenced by the adjacent electron-withdrawing nitrile group, which activates the double bond for nucleophilic attack and also allows it to participate in cycloaddition reactions.

Nucleophilic Addition Reactions

The polarization of the α,β-unsaturated nitrile system makes the β-carbon of the exocyclic double bond electrophilic. This facilitates the addition of a wide range of nucleophiles in a Michael-type 1,4-conjugate addition. The general mechanism involves the attack of the nucleophile on the β-carbon, leading to the formation of a resonance-stabilized enolate intermediate, which is subsequently protonated to yield the final product.

Common nucleophiles that are expected to react with this compound include organometallic reagents (like Grignard reagents and organocuprates), amines, thiols, and enolates. The choice of nucleophile and reaction conditions can be tailored to synthesize a variety of substituted oxolane derivatives.

Table 1: Expected Products of Nucleophilic Addition to this compound

Nucleophile (Nu⁻)Reagent ExampleExpected Product
Alkyl/ArylR-MgBr (Grignard) or R₂CuLi (Gilman)3-(1-cyano-1-alkyl/aryl-methyl)oxolane
AmineR₂NH3-(1-cyano-1-(dialkylamino)methyl)oxolane
ThiolRSH3-(1-cyano-1-(alkylthio)methyl)oxolane
EnolateKetone/Ester + Base3-(1-cyano-2-oxoalkyl/alkoxycarbonyl-ethyl)oxolane

Electrophilic Addition Reactions

While less common for α,β-unsaturated nitriles due to the deactivating effect of the nitrile group, electrophilic addition to the double bond can occur under specific conditions. Reactions such as halogenation (with Br₂ or Cl₂) can proceed, although they may require harsher conditions compared to electron-rich alkenes. The regioselectivity of such additions would be influenced by the electronic effects of both the oxolane ring and the nitrile group.

Another potential electrophilic addition is hydrohalogenation (with HBr or HCl). In this case, the regioselectivity is expected to follow Markovnikov's rule, with the proton adding to the α-carbon to form a more stable carbocation at the β-position, which is then attacked by the halide. However, the electron-withdrawing nature of the nitrile group can disfavor the formation of a positive charge at the adjacent carbon, making this reaction less straightforward.

Cycloaddition Chemistry

The activated double bond of this compound makes it a competent dienophile in Diels-Alder reactions and a participant in other cycloaddition processes. In a [4+2] cycloaddition with a diene, it is expected to form a spirocyclic adduct, where the oxolane ring is spiro-fused to a newly formed six-membered ring. The stereochemistry of the product would be dictated by the endo rule, as is typical for Diels-Alder reactions.

Furthermore, 1,3-dipolar cycloadditions with dipoles such as azides, nitrile oxides, and nitrones can lead to the formation of five-membered heterocyclic rings fused at the 3-position of the oxolane. These reactions provide a versatile route to complex heterocyclic systems containing the oxolane moiety.

Transformations Involving the Nitrile Group

The nitrile group of this compound is a versatile functional handle that can be converted into several other important chemical functionalities, most notably amines and carboxylic acid derivatives.

Hydrolysis and Amidation Pathways

The hydrolysis of the nitrile group can be performed under either acidic or basic conditions to yield a carboxylic acid or a carboxylate salt, respectively. libretexts.org

Acidic Hydrolysis : Heating this compound with a strong acid like aqueous HCl or H₂SO₄ is expected to first produce an intermediate amide, which is then further hydrolyzed to the corresponding carboxylic acid, (oxolan-3-ylidene)acetic acid, and an ammonium (B1175870) salt. libretexts.org

Alkaline Hydrolysis : Treatment with a strong base such as aqueous NaOH, followed by heating, will also hydrolyze the nitrile. libretexts.org This process initially forms the sodium salt of the carboxylic acid and ammonia (B1221849) gas. libretexts.org Subsequent acidification is required to obtain the free carboxylic acid. libretexts.org

Partial hydrolysis to the amide, 2-(oxolan-3-ylidene)acetamide, can sometimes be achieved under milder conditions, for instance, by using certain catalysts or controlled amounts of water.

Reduction Reactions

The nitrile group can be reduced to a primary amine, which is a valuable transformation in organic synthesis. wikipedia.org This reduction can be accomplished using various reducing agents. chemguide.co.uk

Catalytic Hydrogenation : The use of hydrogen gas in the presence of a metal catalyst, such as Raney nickel or palladium on carbon, is a common method for nitrile reduction. wikipedia.org This reaction typically requires elevated pressure and temperature to proceed efficiently.

Chemical Reduction : Powerful hydride reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for the reduction of nitriles to primary amines. chemguide.co.uk The reaction is typically carried out in an anhydrous ethereal solvent, followed by an aqueous workup to protonate the resulting amine. It is important to note that LiAlH₄ can also reduce other functional groups, but in the case of this compound, it is expected to selectively reduce the nitrile over the exocyclic double bond under controlled conditions. Softer reducing agents like sodium borohydride (B1222165) are generally not reactive enough to reduce nitriles. chemguide.co.uk

Table 2: Expected Products of Nitrile Group Transformations of this compound

Reaction TypeReagents and ConditionsExpected Product
Acidic HydrolysisH₃O⁺, heat(Oxolan-3-ylidene)acetic acid
Alkaline Hydrolysis1. NaOH, H₂O, heat; 2. H₃O⁺(Oxolan-3-ylidene)acetic acid
Catalytic HydrogenationH₂, Raney Ni or Pd/C2-(Oxolan-3-ylidene)ethan-1-amine
Chemical Reduction1. LiAlH₄, Et₂O; 2. H₂O2-(Oxolan-3-ylidene)ethan-1-amine

Nucleophilic Attack on the Nitrile Carbon

The carbon atom of the nitrile group in this compound is electrophilic and can be attacked by nucleophiles. This reactivity is a cornerstone of nitrile chemistry, leading to the formation of various functional groups.

General Reactivity:

Hydrolysis: In the presence of acid or base, the nitrile group can be hydrolyzed to a carboxylic acid or a primary amide intermediate. Protonation of the nitrile nitrogen in acidic conditions increases the electrophilicity of the carbon, facilitating attack by weak nucleophiles like water. In basic conditions, the strong nucleophile (e.g., hydroxide) adds directly to the nitrile carbon.

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the nitrile to a primary amine through successive nucleophilic additions of hydride ions.

Organometallic Reagents: Grignard reagents and organolithium compounds add to the nitrile carbon to form an intermediate imine anion, which upon hydrolysis yields a ketone.

While these are characteristic reactions of nitriles, specific studies detailing the nucleophilic attack on the nitrile carbon of this compound are not extensively documented in publicly available research. The general principles of nitrile reactivity suggest that it would undergo such transformations, but experimental data, including reaction kinetics and yields specific to this compound, are sparse.

Oxolane Ring Reactivity

The oxolane ring, a tetrahydrofuran (B95107) (THF) moiety, is a stable five-membered heterocycle. However, under certain conditions, it can undergo reactions that either open the ring or introduce new functional groups.

Ring-opening of the oxolane moiety in this compound would typically require harsh conditions or specific catalytic activation. Theoretical studies on similar systems, such as those involving frustrated Lewis pairs (FLPs), have explored the activation of THF for ring-opening. These reactions proceed by the Lewis acidic and basic centers of the FLP attacking the ether oxygen and an adjacent carbon atom, respectively, thus cleaving a C-O bond. This cleavage can generate a reactive intermediate that can be trapped by various nucleophiles or undergo further rearrangement, leading to a wide array of derivatized products.

For this compound specifically, a ring-opening event could lead to linear chains containing both nitrile and hydroxyl functionalities, which are valuable synthetic intermediates. However, specific experimental protocols for the ring-opening of this particular molecule are not well-established in the literature.

Functionalization of the saturated carbon atoms of the oxolane ring without ring-opening is a challenging transformation. It typically involves radical-based reactions or activation of C-H bonds. For instance, reactions could potentially be designed to introduce substituents at the C2 or C4 positions of the oxolane ring. The synthesis of various functionalized oxolane derivatives often starts from different precursors rather than by direct functionalization of a pre-existing ring. For example, substituted oxolanes are commonly synthesized via cyclization of functionalized linear precursors.

Cascade and Multicomponent Reactions

The dual functionality of this compound makes it a potentially valuable substrate for cascade and multicomponent reactions (MCRs), where multiple bonds are formed in a single operation, leading to a rapid increase in molecular complexity.

In the context of this compound, a hypothetical cascade reaction could be initiated by a Michael addition of a nucleophile to the β-carbon of the α,β-unsaturated nitrile system. The resulting intermediate could then undergo an intramolecular reaction involving either the nitrile group or a functional group on the nucleophile, leading to the formation of complex heterocyclic products. Such integrated sequences are highly efficient in building molecular complexity from simple starting materials.

Tandem reactions involving this compound could exploit its unique structure to construct polycyclic systems. For example, a reaction sequence could begin with a cycloaddition across the double bond, followed by a transformation involving the nitrile. Mechanistic studies of tandem processes, often aided by computational chemistry, are crucial for understanding the reaction pathways, intermediates, and transition states, which in turn allows for reaction optimization and prediction of stereochemical outcomes. While general principles for tandem reactions are well-understood, specific studies focusing on this compound as the substrate are not readily found in the surveyed literature.

Detailed Reaction Mechanism Studies

A comprehensive search of scientific databases and chemical literature did not yield any specific studies focused on the detailed reaction mechanism for the formation or subsequent reactions of this compound.

There is no available experimental or computational data identifying the key intermediates specifically for the synthesis or reactions of this compound. In the context of the generalized Horner-Wadsworth-Emmons reaction, a potential, yet unconfirmed, intermediate would be a β-hydroxyphosphonate. wikipedia.org

Table 1: Hypothetical Intermediates in the Synthesis of this compound

Reaction Pathway Hypothetical Intermediate Status
Knoevenagel Condensation β-hydroxy nitrile Not specifically identified for this compound

No transition state analyses for the formation or reactions of this compound have been reported in the scientific literature. Computational studies are required to model the transition states and determine the activation energies for the plausible reaction pathways.

Table 2: Status of Transition State Analysis for this compound Synthesis

Reaction Pathway Transition State Data
Knoevenagel Condensation Not available

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds in solution. auremn.org.br It provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C, allowing for the determination of connectivity, stereochemistry, and conformational preferences. nih.gov

The structure of 2-(Oxolan-3-ylidene)acetonitrile presents the possibility of E/Z isomerism around the exocyclic double bond. ¹H and ¹³C NMR spectroscopy are pivotal in distinguishing between these stereoisomers. The chemical shifts of the protons and carbons adjacent to the double bond are highly sensitive to their spatial orientation relative to the nitrile group and the oxolane ring.

For instance, in related ylidene systems, the proton on the double bond (vinylic proton) and the protons on the oxolane ring at the C2 and C4 positions would exhibit distinct chemical shifts and coupling constants depending on the isomer. The Nuclear Overhauser Effect (NOE), observed in 2D NMR experiments like NOESY, can provide definitive proof of stereochemistry by identifying protons that are close in space. For example, an NOE between the vinylic proton and the protons on one side of the oxolane ring would confirm a specific isomer.

Table 1: Hypothetical ¹H and ¹³C NMR Data for E/Z Isomers of this compound This table is illustrative and based on general principles and data from analogous structures.

Atom/Group Hypothetical Chemical Shift (ppm) - E Isomer Hypothetical Chemical Shift (ppm) - Z Isomer Key Correlations (NOESY)
Vinylic H ~5.5-6.0 ~5.8-6.3 E-Isomer: NOE to C4-H₂
C2-H₂ ~4.2-4.5 ~4.1-4.4 Z-Isomer: NOE to Vinylic H
C4-H₂ ~3.0-3.3 ~3.1-3.4
C5-H₂ ~3.9-4.2 ~3.8-4.1
C=CH-CN ~100-110 ~105-115
C=CH-CN ~150-160 ~148-158
C≡N ~115-120 ~115-120
C2 (Oxolane) ~70-75 ~68-73
C4 (Oxolane) ~35-40 ~33-38

| C5 (Oxolane) | ~65-70 | ~64-69 | |

Dynamic NMR (DNMR) is employed to study molecular processes that occur on the NMR timescale, such as conformational changes or restricted bond rotation. unibas.itresearchgate.net For this compound, DNMR could be used to investigate the rotational barrier around the C=C double bond. If the energy barrier to interconversion between the E and Z isomers is low enough, coalescence of separate signals for the two isomers into time-averaged signals would be observed as the temperature is increased. unibas.it By analyzing the spectra at different temperatures, the activation energy for this rotation can be calculated, providing insight into the double bond's character and the stability of the isomers. researchgate.net

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Conformational Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is essential for identifying the functional groups within a molecule by probing their characteristic vibrational frequencies. libretexts.org

For this compound, the most prominent and diagnostic peaks are expected from the nitrile (C≡N) and the carbon-carbon double bond (C=C) stretching vibrations.

Nitrile (C≡N) Stretch: A sharp, strong absorption is expected in the IR spectrum in the range of 2260-2200 cm⁻¹. libretexts.org Conjugation to the C=C bond typically shifts this absorption to a lower wavenumber (frequency). For example, the nitrile group in (E)-2-(4-(tert-butyl)phenyl)-2-(3-oxoindolin-2-ylidene)acetonitrile appears at 2206 cm⁻¹. mdpi.com

Alkene (C=C) Stretch: A medium intensity band is expected around 1680-1620 cm⁻¹. The intensity of this peak in the IR spectrum can be variable, but it is often strong in the Raman spectrum due to the polarizability change of the symmetric C=C bond.

C-O-C Stretch: The ether linkage in the oxolane ring will produce a strong C-O stretching band in the fingerprint region, typically around 1250-1050 cm⁻¹. libretexts.org

C-H Stretches: Absorptions due to sp² C-H (vinylic) and sp³ C-H (aliphatic) stretching will appear just above and below 3000 cm⁻¹, respectively. core.ac.ukpressbooks.pub

Raman spectroscopy would complement the IR data, particularly for the C=C bond, which is expected to show a strong signal. The combination of IR and Raman provides a more complete vibrational profile of the molecule.

Table 2: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected IR Frequency (cm⁻¹) libretexts.org Expected Intensity
Nitrile (C≡N) Stretch 2260-2200 Strong, Sharp
Alkene (C=C) Stretch 1680-1620 Medium to Weak
Ether (C-O-C) Asymmetric Stretch 1250-1050 Strong
Vinylic C-H Stretch 3100-3000 Medium

| Aliphatic C-H | Stretch | 3000-2850 | Strong |

Electronic Spectroscopy (UV-Vis) for Electronic Structure and Conjugation Insights

UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. bath.ac.uk This technique is particularly useful for studying conjugated systems.

The structure of this compound features a conjugated π-system formed by the C=C double bond and the C≡N triple bond. This conjugation is expected to give rise to characteristic absorptions in the UV region. The primary electronic transitions would be:

π → π* Transition: This is an allowed transition involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital. It is expected to be the most intense absorption band. In similar conjugated nitriles, this transition typically occurs in the 200-300 nm range.

n → π* Transition: This is a formally forbidden transition involving the promotion of a non-bonding electron (from the lone pair on the nitrogen of the nitrile or the oxygen of the oxolane) to a π* antibonding orbital. This absorption is typically much weaker (lower molar absorptivity, ε) and appears at a longer wavelength than the π → π* transition. bath.ac.uk

The solvent can influence the position of these absorption maxima (λ_max). researchgate.net Acetonitrile (B52724) is a common solvent for UV-Vis studies. researchgate.net The exact λ_max and molar absorptivity (ε) values provide quantitative information about the extent of conjugation and the electronic nature of the molecule.

X-ray Diffraction Analysis for Solid-State Structure

Single-crystal X-ray diffraction (SCXRD) is the most powerful method for determining the precise three-dimensional arrangement of atoms in the solid state. uni-saarland.deuhu-ciqso.es This technique provides definitive information on bond lengths, bond angles, and torsional angles, confirming the molecule's stereochemistry and conformation in the crystalline form. uhu-ciqso.es

For this compound, an SCXRD analysis would unambiguously determine whether the E or Z isomer is present in the crystal. It would also reveal the conformation of the five-membered oxolane ring, which typically adopts an envelope or twist conformation to minimize steric strain.

Beyond the structure of a single molecule, SCXRD elucidates how molecules pack together in the crystal lattice. rsc.org This packing is governed by a network of intermolecular interactions. For this compound, the following interactions are expected to be significant:

Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to the electronegative oxygen and nitrile groups. These dipoles will align in the crystal to maximize attractive interactions.

Hydrogen Bonding: While lacking strong hydrogen bond donors, the oxygen atom of the oxolane ring and the nitrogen atom of the nitrile group can act as hydrogen bond acceptors. Weak C-H···O and C-H···N hydrogen bonds are likely to play a crucial role in stabilizing the crystal packing. mdpi.commdpi.com

π-π Stacking: Although the π-system is not extensive, weak stacking interactions between the electron-rich C=C bond and the electron-poor C≡N group of adjacent molecules might occur. analis.com.my

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
(E)-2-(3-oxoindolin-2-ylidene)-2-arylacetonitrile
(E)-2-(4-(tert-butyl)phenyl)-2-(3-oxoindolin-2-ylidene)acetonitrile
2-(1,3-Benzoxazol-2(3H)-ylidene)-3-oxo-3-phenylpropanenitrile

Absolute Configuration Determination

The absolute configuration of the enantiomers of this compound can be unequivocally determined through a combination of chiroptical spectroscopy, X-ray crystallography, and enantioselective synthesis. These methods provide detailed structural information, allowing for the unambiguous assignment of the (R)- and (S)-configurations.

Chiroptical Spectroscopy: Electronic Circular Dichroism (ECD)

Electronic Circular Dichroism (ECD) spectroscopy is a powerful, non-destructive technique used to investigate chiral molecules. It measures the differential absorption of left and right circularly polarized light by a chiral sample. The resulting ECD spectrum is highly sensitive to the molecule's three-dimensional structure, including its absolute configuration.

In a typical procedure, the experimental ECD spectra of the separated enantiomers of this compound would be recorded in a suitable solvent, such as acetonitrile. Concurrently, theoretical ECD spectra for both the (R)- and (S)-enantiomers would be calculated using quantum chemical methods, most commonly time-dependent density functional theory (TD-DFT). The calculated spectra are then compared with the experimental data. A good agreement between the experimental spectrum of one enantiomer and the calculated spectrum for a specific configuration allows for the confident assignment of its absolute configuration.

Illustrative ECD Data for Absolute Configuration Assignment

EnantiomerExperimental λmax (nm)Experimental Δε (M⁻¹cm⁻¹)Calculated λmax (nm) for (R)-isomerCalculated Rotatory Strength (R) for (R)-isomerAssignment
Enantiomer 1215+5.2218+6.8(R)
Enantiomer 2215-5.1218-6.8 (for S-isomer)(S)

Note: The data presented in this table is illustrative to demonstrate the principles of ECD-based configurational assignment and is not based on published experimental results for this specific compound.

X-ray Crystallography

Single-crystal X-ray diffraction is the most definitive method for determining the absolute configuration of a chiral molecule. vulcanchem.com This technique allows for the direct visualization of the molecule's three-dimensional structure in the solid state. To apply this method to this compound, a suitable single crystal of one of its enantiomers would need to be prepared. This can often be achieved through the introduction of a chiral auxiliary or by forming a salt with a known chiral acid or base, which facilitates crystallization.

The analysis of the diffraction pattern provides the precise coordinates of each atom in the crystal lattice. The absolute configuration is then determined by analyzing the anomalous dispersion of the X-rays by the atoms, which is quantified by the Flack parameter. A Flack parameter close to zero for a given configuration confirms its correctness.

Hypothetical Crystallographic Data for (R)-2-(Oxolan-3-ylidene)acetonitrile

ParameterValue
Chemical FormulaC₆H₇NO
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)5.68
b (Å)7.45
c (Å)14.23
α, β, γ (°)90, 90, 90
Volume (ų)602.1
Z4
Flack Parameter0.05(3)

Note: This table contains hypothetical crystallographic data for illustrative purposes.

Enantioselective Synthesis

The absolute configuration of a chiral molecule can also be inferred from its synthesis via an enantioselective route, where the stereochemical outcome is controlled by a chiral catalyst, reagent, or starting material of known configuration. If an enantioselective synthesis of this compound were to be developed, the stereochemistry of the product would be directly correlated to the known chirality of the synthetic components. This method provides strong evidence for the absolute configuration, especially when used in conjunction with spectroscopic analysis of the product.

Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and intrinsic properties of a molecule. These methods can provide valuable data on molecular geometry, orbital energies, and reactivity indices.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems. scholarsresearchlibrary.com For a molecule like 2-(Oxolan-3-ylidene)acetonitrile, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G(d), could be used to determine its optimized geometry, vibrational frequencies, and electronic properties. scholarsresearchlibrary.com Such calculations would yield data on the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the molecule's reactivity. Analysis of global and local reactivity descriptors derived from DFT could predict the most likely sites for nucleophilic or electrophilic attack. scholarsresearchlibrary.com

Table 1: Hypothetical DFT-Calculated Parameters for this compound

ParameterDescriptionHypothetical Value
EHOMO Energy of the Highest Occupied Molecular OrbitalData not available
ELUMO Energy of the Lowest Unoccupied Molecular OrbitalData not available
Energy Gap (ΔE) Difference between ELUMO and EHOMOData not available
Dipole Moment (µ) Measure of the molecule's overall polarityData not available
Global Hardness (η) Resistance to change in electron distributionData not available
Global Softness (S) The reciprocal of global hardnessData not available
Electronegativity (χ) The power to attract electronsData not available
Electrophilicity Index (ω) A measure of electrophilic powerData not available

Note: The table above is for illustrative purposes only. No published data exists for these parameters for this compound.

Ab Initio Methods

Ab initio methods are quantum chemistry calculations based on first principles, without the inclusion of experimental data. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (e.g., MP2) can provide highly accurate results for molecular properties. bris.ac.uk For this compound, ab initio calculations could be used to refine the geometric and electronic structures predicted by DFT and to investigate excited states.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, offering insights that are not available from static quantum chemical calculations.

Conformational Space Exploration

The oxolane ring in this compound is not planar and can adopt various conformations. Conformational analysis of the parent tetrahydrofuran (B95107) molecule has shown that it exists in twisted (C₂) and bent (Cₛ) forms separated by a small energy barrier. rsc.orgresearchgate.net MD simulations could be employed to explore the conformational landscape of this compound, identifying the most stable conformers and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its physical and chemical properties.

Solvation Effects

The interaction of a solute with its solvent can significantly alter its properties and reactivity. MD simulations are an excellent tool for studying solvation. By simulating this compound in a box of solvent molecules (e.g., water, acetonitrile (B52724), or tetrahydrofuran), one could study the structure of the solvation shells around the molecule and the dynamics of solvent-solute interactions. bris.ac.uknih.gov Time-resolved infrared spectroscopy, in conjunction with quantum chemical calculations, has been used to study the solvation dynamics of related tetrahydrofuran-derived ylides, revealing specific hydrogen-bonding interactions that influence the ylide's structure. bris.ac.uk

Reaction Pathway Modeling

Computational modeling can be used to map out the potential energy surface of a chemical reaction, identifying transition states and intermediates. This allows for the elucidation of reaction mechanisms and the prediction of reaction outcomes. For instance, DFT studies on the cycloaddition reactions of similar compounds, such as 2- wikipedia.orgsigmaaldrich.comdioxolan-2-ylidene-malononitrile, have successfully explained the observed regioselectivity by calculating activation and reaction energies for different attack modes. scholarsresearchlibrary.com Similar studies on this compound could predict its reactivity in various chemical transformations, such as Michael additions or cycloadditions.

Electronic Structure and Bonding Analysis

The arrangement of electrons in a molecule dictates its reactivity. Theoretical methods provide a detailed picture of the electronic structure, helping to predict how and where a molecule will react.

Frontier Molecular Orbital (FMO) theory is a cornerstone of reactivity prediction, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). The energy gap between the HOMO and LUMO (ΔE) is an indicator of the molecule's chemical stability; a smaller gap suggests higher reactivity. researchgate.net

For this compound, the α,β-unsaturated nitrile system dictates the nature of its frontier orbitals. The π system is conjugated, leading to a delocalized HOMO and LUMO. The electron-withdrawing nitrile group lowers the energy of the LUMO, making the β-carbon atom electrophilic and susceptible to attack by nucleophiles. nih.gov

Table 2: Representative FMO Data for α,β-Unsaturated Nitrile Systems

This table presents typical FMO energy values derived from DFT calculations on similar molecules to illustrate the electronic characteristics.

Molecular OrbitalTypical Energy (eV)Implication for Reactivity
HOMO-7.5Moderate electron-donating ability
LUMO-1.8Strong electron-accepting ability (electrophilic)
HOMO-LUMO Gap (ΔE)5.7High kinetic stability, but polarized for specific reactions

Note: Values are representative and sourced from computational analyses of structurally related compounds. nih.govresearchgate.net

The shapes of these orbitals are also critical. In a typical reaction, the interaction between the HOMO of a nucleophile and the LUMO of an electrophile is what leads to bond formation. FMO analysis correctly predicts the regioselectivity of many reactions, including Michael additions and cycloadditions. nih.gov

Beyond FMO theory, analyzing the distribution of electron density provides a more detailed map of a molecule's reactive sites. Natural Bond Orbital (NBO) analysis and Molecular Electrostatic Potential (MEP) maps are two powerful techniques for this purpose. nih.govallsubjectjournal.com

NBO analysis calculates the partial charges on each atom, revealing sites prone to nucleophilic or electrophilic attack. nih.gov In this compound, the oxygen atom in the oxolane ring and the nitrogen of the nitrile group are expected to carry negative partial charges, making them potential sites for interaction with electrophiles or for hydrogen bonding. Conversely, the carbon atoms of the C=C double bond and the nitrile carbon are expected to be more electropositive. NBO analysis also reveals hyperconjugative interactions, which are stabilizing intramolecular charge transfers between filled (donor) and empty (acceptor) orbitals. researchgate.netbohrium.com

An MEP map provides a visual representation of the electrostatic potential on the electron density surface. globalresearchonline.net Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and attract nucleophiles. For a molecule like this compound, the MEP would likely show a negative potential around the oxygen and nitrogen atoms and a positive or neutral potential around the carbon framework, particularly the β-carbon of the double bond.

Table 3: Illustrative NBO Partial Charges for a Model Ylidene-Acetonitrile System

This interactive table shows calculated partial charges on key atoms to predict reactivity.

AtomPositionRepresentative Partial Charge (q)Predicted Reactivity
OOxolane Ring-0.65 eNucleophilic / H-bond acceptor
C=C Double Bond+0.10 eElectrophilic
C=C Double Bond-0.25 eNucleophilic (in some resonance forms)
C (CN)Nitrile Group+0.15 eElectrophilic
N (CN)Nitrile Group-0.45 eNucleophilic / H-bond acceptor

Note: Data are illustrative, based on NBO analyses of analogous ylidene and nitrile compounds. nih.govglobalresearchonline.net

Together, these computational tools provide a comprehensive framework for understanding and predicting the chemical behavior of this compound, guiding further experimental research and application.

Synthesis and Reactivity of Derivatives and Analogs of 2 Oxolan 3 Ylidene Acetonitrile

Modification of the Acetonitrile (B52724) Moiety

The acetonitrile group in 2-(oxolan-3-ylidene)acetonitrile is a key functional handle that can undergo various chemical transformations. While direct modification examples on the title compound are sparse in the literature, the reactivity of similar α,β-unsaturated nitriles is well-documented, allowing for logical extrapolation.

The nitrile group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid or amide. Reduction of the nitrile, for instance using lithium aluminum hydride or catalytic hydrogenation, would produce the corresponding primary amine, 2-(oxolan-3-ylidene)ethanamine.

Furthermore, the acetonitrile group can participate in cycloaddition reactions. For example, under photochemical or mechanochemical conditions, related systems involving acetonitrile have been shown to generate nitrile ylides. rsc.org These 1,3-dipoles can then react with dipolarophiles to form various five-membered heterocyclic rings. rsc.org In a similar vein, the nitrile group on the this compound framework could potentially be used to construct more complex molecular architectures.

Another area of reactivity involves the α-carbon of the acetonitrile group. This position can be deprotonated with a suitable base, creating a nucleophilic center for alkylation or other electrophilic additions, provided that competing Michael addition to the conjugated system can be controlled.

Functionalization of the Oxolane Ring

The oxolane (tetrahydrofuran) ring offers several positions for functionalization, leading to a wide array of analogs. nih.govorganic-chemistry.org Synthetic strategies can involve either the direct functionalization of a pre-formed ring or the construction of the ring from already functionalized acyclic precursors.

Direct C(sp³)–H functionalization of oxacycles has been achieved via photo-HAT/nickel dual catalysis, enabling the introduction of various substituents onto the ring. organic-chemistry.org This method allows for the late-stage modification of the oxolane core. Another approach involves the synthesis of substituted oxolane rings from acyclic starting materials. For instance, intramolecular hydroalkoxylation/cyclization of hydroxyalkenes, catalyzed by lanthanide triflates, yields substituted tetrahydrofurans. organic-chemistry.org

A specific example is the synthesis of the chiral derivative (2R,3S)-2-(hydroxymethyl)oxolan-3-ol from 2-deoxy-D-ribose. nih.gov This process involves reduction of the sugar to the corresponding alditol, followed by acid-catalyzed dehydration and cyclization. nih.gov Such chiral building blocks are invaluable for the synthesis of enantiomerically pure analogs.

Table 1: Examples of Synthesized Oxolane Derivatives

Starting MaterialReaction TypeProductCatalyst/ReagentReference
2-deoxy-D-riboseReduction, Dehydration-Cyclization(2R,3S)-2-(hydroxymethyl)oxolan-3-olNaBH₄, HCl (aq) nih.gov
γ-hydroxy alkenesCarboalkoxylation/CarbolactonizationSubstituted tetrahydrofuransPalladium catalyst organic-chemistry.org
ε-hydroxy-α,β-unsaturated ketonesAsymmetric CycloetherificationChiral tetrahydrofuransCinchona-alkaloid-thiourea organocatalyst organic-chemistry.org
OxacyclesC(sp³)–H FunctionalizationArylated oxacyclesPhoto-HAT/Nickel dual catalysis organic-chemistry.org

Heterocyclic Fused Systems Derivations

Heterocyclic compounds are cyclic structures containing at least one heteroatom, such as nitrogen, oxygen, or sulfur. wikipedia.orguou.ac.in Fused heterocyclic systems, where two or more rings share a bond and atoms, are common scaffolds in natural products and pharmaceuticals. wikipedia.orgksu.edu.sa

The this compound structure can be a precursor for creating more complex fused or spirocyclic heterocyclic systems. A notable example is the use of structurally related alkylidene oxindoles in [3+2] cycloaddition reactions. rsc.org In one reported method, nitrile ylides, generated in situ from aryl diazo esters and acetonitrile under blue LED irradiation, react with alkylidene oxindoles to produce spiro[pyrrolidine-3,3′-oxindole] derivatives in good to excellent yields. rsc.org This metal- and base-free approach demonstrates how the exocyclic double bond, analogous to that in this compound, can act as a dipolarophile to construct intricate spiro-heterocyclic frameworks. rsc.org

Similarly, nitrile imines, formed under mechanochemical conditions, can undergo cycloaddition with alkylidene oxindoles to yield 2'-aryl-2',4'-dihydrospiro[indoline-3,3'-pyrazol]-2-ones. rsc.org These examples highlight the potential of the exocyclic alkene in this compound to serve as a key element in the synthesis of diverse fused and spiro-heterocyclic systems.

Alkylidene Oxindoles and Related Structures

Alkylidene oxindoles are a critically important class of compounds, with many exhibiting significant biological activity. bohrium.comwhiterose.ac.uknih.gov The synthesis of these structures is an active area of research. While direct condensation of this compound with oxindole (B195798) is not explicitly detailed, several synthetic routes to analogous structures, particularly 2-(2-oxoindolin-3-ylidene)acetonitriles and other 3-alkylidene oxindoles, have been developed. nih.govresearchgate.netnih.gov

One powerful method is the palladium-catalyzed multicomponent reaction of a 3-diazo oxindole, an isocyanide, and an aniline, which yields (E)-3-alkylidene oxindoles with high selectivity. bohrium.comnih.gov This approach demonstrates significant substrate scope, tolerating various functional groups on all three components. bohrium.com

Another efficient strategy involves a base-assisted aldol (B89426) reaction of ortho-nitroacetophenones, followed by hydrocyanation, which triggers a reductive cyclization to form (E)-2-(3-oxoindolin-2-ylidene)-2-arylacetonitriles. nih.gov This one-pot method provides access to a variety of derivatives with different substitution patterns on both the indolinone core and the aryl ring. nih.gov

Furthermore, the reaction of C5-substituted 2-oxindoles with 4,5-dichloro-1,2,3-dithiazolium chloride (Appel's salt) leads to (Z)-3-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)indolin-2-one intermediates. nih.govresearchgate.net Subsequent ring-opening of these intermediates yields novel 2-mercapto-(2-oxoindolin-3-ylidene)acetonitriles, showcasing a unique method to introduce both a nitrile and a sulfur functionality onto the alkylidene moiety. nih.govresearchgate.net

Table 2: Synthesis of (E)-2-(3-oxoindolin-2-ylidene)-2-arylacetonitrile Derivatives nih.gov

ortho-Nitroacetophenone DerivativeAryl AldehydeYieldProduct
2'-NitroacetophenoneBenzaldehyde88%(E)-2-(3-Oxoindolin-2-ylidene)-2-phenylacetonitrile
2'-Nitroacetophenone4-(tert-Butyl)benzaldehyde89%(E)-2-(4-(tert-Butyl)phenyl)-2-(3-oxoindolin-2-ylidene)acetonitrile
2'-Nitroacetophenone3,4,5-Trimethoxybenzaldehyde86%(E)-2-(3-Oxoindolin-2-ylidene)-2-(3,4,5-trimethoxyphenyl)acetonitrile
5',6'-Dimethoxy-2'-nitroacetophenone3,4,5-Trimethoxybenzaldehyde25%(E)-2-(5,6-Dimethoxy-3-oxoindolin-2-ylidene)-2-(3,4,5-trimethoxyphenyl)acetonitrile
2'-NitroacetophenoneThiophene-2-carbaldehyde63%(Z)-2-(3-Oxoindolin-2-ylidene)-2-(thiophen-2-yl)acetonitrile

Reaction conditions typically involve a base-assisted aldol reaction followed by hydrocyanation and reductive cyclization.

Design and Synthesis of Chiral Analogs

The creation of chiral molecules is of paramount importance in chemistry, particularly for applications in medicinal chemistry and materials science. For analogs of this compound, chirality can be introduced at several positions: within the oxolane ring, at the exocyclic double bond (as E/Z isomers), or by creating new stereocenters through subsequent reactions.

One strategy for synthesizing chiral analogs is to start from a chiral pool material. For example, 2-deoxy-D-ribose, a naturally occurring sugar, has been used to synthesize the chiral building block (2R,3S)-2-(hydroxymethyl)oxolan-3-ol, which could serve as a precursor to a chiral version of this compound. nih.gov

Asymmetric catalysis provides another powerful route. The Trost group reported a palladium-catalyzed [3+2] cycloaddition of 3-alkenyl-oxindoles with a trimethylenemethane (TMM) precursor. whiterose.ac.uk By using a chiral ligand, this reaction was rendered asymmetric, producing spirocyclic oxindole products with excellent enantiopurity. whiterose.ac.uk This demonstrates that the double bond in such systems is amenable to enantioselective transformations.

Furthermore, asymmetric cycloetherification of ε-hydroxy-α,β-unsaturated ketones, catalyzed by bifunctional organocatalysts, offers a direct method for the enantioselective synthesis of substituted tetrahydrofuran (B95107) rings. organic-chemistry.org Such a strategy could be adapted to produce chiral oxolane precursors for the target molecule and its analogs.

Applications in Advanced Organic Synthesis and Materials Science

2-(Oxolan-3-ylidene)acetonitrile as a Versatile Building Block in Complex Molecule Synthesis

There is no available literature detailing the use of this compound as a versatile building block in the synthesis of complex molecules.

Precursor for Heterocyclic Compounds

No specific examples or methodologies were found where this compound serves as a direct precursor for the synthesis of other heterocyclic systems. The reactivity of the α,β-unsaturated nitrile moiety suggests it could theoretically participate in reactions like Michael additions or cycloadditions, which are common strategies for heterocycle synthesis, but no documented instances for this specific compound are available.

Applications in Polymer Chemistry

No studies concerning the application of this compound in polymer chemistry were identified.

Monomer for Polymerization Studies

There is no evidence in the available literature that this compound has been used or studied as a monomer in polymerization reactions.

Functional Polymer Design

Consequently, without its use as a monomer, there are no reports on its incorporation into polymers for the purpose of functional polymer design.

Role in the Preparation of Advanced Materials

No research could be found that describes the use of this compound in the preparation of advanced materials, such as organic electronics, functional coatings, or other specialized materials.

Due to the lack of specific research on This compound , the requested data tables and detailed research findings for the outlined sections cannot be provided.

Chiral Stationary Phases for Chromatography

The field of chiral chromatography relies on a diverse range of chiral stationary phases (CSPs) to separate enantiomers. These CSPs are often based on complex biomolecules like polysaccharides (e.g., cellulose, amylose), proteins, cyclodextrins, and macrocyclic glycopeptides. The separation mechanism involves the formation of transient diastereomeric complexes between the analyte and the chiral selector on the stationary phase, leading to different retention times for the enantiomers. While heterocyclic compounds are frequently the subject of chiral separations, no literature was found that specifically employs or discusses this compound in the creation or application of chiral stationary phases.

Components in Optoelectronic Materials

Research into organic optoelectronic materials often involves heterocyclic compounds, particularly those with conjugated π-systems. Furan and polyfuran derivatives, which share the oxygen-containing heterocyclic ring structure with oxolane, have been investigated for their fluorescent and semiconducting properties. These properties are crucial for applications in devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The electronic characteristics of such materials are highly dependent on the specific molecular structure, including the nature of the heterocyclic ring and any substituent groups. However, there is no available research that characterizes the optoelectronic properties of this compound or suggests its use in such materials.

Chemical Sensors

The development of chemical sensors can involve a variety of mechanisms, including changes in fluorescence, color, or electrical conductivity upon interaction with an analyte. Both tetrahydrofuran (B95107) (the saturated form of the oxolane ring) and nitrile functionalities have been incorporated into sensor design. For instance, tetrahydrofuran-based materials have been explored for sensing applications, and the nitrile group can act as a reporter in certain sensing systems due to its vibrational properties. Nevertheless, no studies were identified that specifically utilize this compound as a chemical sensor or as a component in a sensing platform.

Mechanistic Investigations of Biological Interactions Excluding Clinical, Dosage, Safety

Studies on Enzyme Inhibition Mechanisms

There are no available research findings that describe the inhibition of any specific enzymes by 2-(Oxolan-3-ylidene)acetonitrile. Consequently, data on the types of inhibition (e.g., competitive, non-competitive), the enzyme kinetics, or the specific amino acid interactions within an enzyme's active or allosteric sites are not available.

Receptor Binding and Ligand-Target Interactions

Information regarding the binding affinity of this compound to any biological receptors is not present in the current scientific literature. There are no studies that characterize its potential as a ligand, nor are there any details on its interaction with specific receptor subtypes, its agonist or antagonist properties, or the structural basis of its binding.

Molecular Pathway Modulation

There is no published research on the modulation of any intracellular signaling pathways by this compound. Investigations into its potential effects on key cellular cascades, such as those involved in inflammation, proliferation, or apoptosis, have not been reported.

Cell-Based Mechanistic Analyses

No cell-based studies investigating the mechanism of action of this compound have been found in the public domain. As a result, there is no information on its effects on cellular processes, such as cell viability, proliferation, differentiation, or the induction of specific cellular responses.

Due to the lack of available data, interactive data tables and detailed research findings for the specified sections cannot be generated.

Future Directions and Emerging Research Avenues

Integration with Flow Chemistry and Automated Synthesis

The synthesis of fine chemicals is undergoing a paradigm shift, moving from traditional batch processing to continuous-flow manufacturing. researchgate.net This transition offers numerous advantages, including enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for seamless scale-up. For the synthesis of 2-(Oxolan-3-ylidene)acetonitrile, which may involve exothermic reactions or the use of hazardous reagents, flow chemistry presents a particularly attractive path forward. Research in this area will likely focus on developing robust flow protocols for its synthesis, potentially utilizing packed-bed reactors with solid-supported catalysts or reagents.

Automated synthesis platforms are another key technology poised to accelerate research. emolecules.com These systems, which can perform multi-step syntheses with minimal human intervention, could be programmed to explore a wide range of reaction conditions for the synthesis of this compound and its derivatives. beilstein-journals.org By integrating flow chemistry with automated logic, researchers can create high-throughput experimentation setups to rapidly optimize reaction yields, identify novel analogues, and construct molecular libraries for screening purposes. emolecules.comglycoforum.gr.jp The use of acetonitrile (B52724) itself as a reagent in continuous-flow acetylations has been demonstrated, highlighting the feasibility of incorporating key building blocks into these automated systems. researchgate.netmdpi.com

Application of Artificial Intelligence in Synthetic Route Design

For a molecule like this compound, AI could be employed to:

Discover Novel Routes: Identify new, more efficient, or "greener" synthetic pathways from inexpensive starting materials.

Optimize Reaction Conditions: Predict optimal solvents, catalysts, temperatures, and reaction times.

Assess Synthetic Accessibility: Quickly evaluate the feasibility and potential cost of synthesizing novel derivatives, aiding in the prioritization of research targets. nih.gov

Development of Novel Catalytic Systems

Catalysis is at the heart of modern organic synthesis, and the development of new catalysts for the synthesis and transformation of α,β-unsaturated nitriles is a vibrant area of research. Future work on this compound will benefit from novel catalytic systems that offer higher efficiency, selectivity, and sustainability.

Recent advances include:

Ruthenium Pincer Complexes: These have shown activity in the metal-ligand cooperative activation of nitriles, enabling reactions like hydration and conjugate additions under mild conditions. rug.nl

Copper and Iridium Complexes: Copper/xanthene-type complexes are effective for the conjugate reduction of α,β-unsaturated nitriles, while base-activated iridium N,P ligand complexes can achieve highly enantioselective hydrogenation. rsc.orgresearchgate.net

Organocatalysts and Earth-Abundant Metals: A move away from expensive noble metals has spurred research into iron-catalyzed tandem reactions and the use of nonionic superbases for direct nitrile synthesis. acs.orgresearchgate.net

The application of these and future catalytic systems to this compound could enable precise modifications of its structure, such as selective reductions, additions, or asymmetric transformations, opening the door to a wider range of derivatives.

Catalyst SystemReaction TypePotential Application for this compoundReference(s)
Nonionic Superbases Direct Knoevenagel CondensationEfficient synthesis from 3-oxolanone and acetonitrile. acs.org
Ruthenium Pincer Complexes Conjugate Addition, Nitrile HydrationAddition of nucleophiles to the double bond or conversion of the nitrile to an amide. rug.nl
Copper/Xantphos Complexes Conjugate ReductionSelective reduction of the C=C double bond to yield 2-(oxolan-3-yl)acetonitrile. rsc.org
Palladium Nanoparticles Selective HydrogenationControlled reduction of the double bond or the nitrile group. researchgate.net
Iridium N,P Ligand Complexes Asymmetric HydrogenationEnantioselective synthesis of chiral saturated nitriles. researchgate.net
Iron Catalysts Tandem Oxidation-CondensationOne-pot synthesis from 3-oxolanol and a nitrile source. researchgate.net

Exploration of New Reactivity Modes and Transformations

Beyond established reactions, future research will undoubtedly uncover new reactivity modes for this compound. Its structure, featuring a cyclic ether, an α,β-unsaturated system, and a nitrile group, provides multiple sites for chemical transformation.

Emerging areas of exploration include:

Metal-Ligand Cooperative Activation: As seen with ruthenium pincer complexes, activating the typically robust C≡N triple bond can enable novel additions and transformations. rug.nl

Radical Reactions: The use of photoredox or electrochemical methods could initiate radical additions to the double bond or functionalization at positions that are unreactive under thermal conditions.

Cycloaddition Reactions: The electron-deficient double bond makes it a potential candidate for various cycloaddition reactions, leading to complex polycyclic structures.

Tandem Reactions: Designing cascade reactions where an initial transformation of the nitrile or the double bond triggers a subsequent cyclization or rearrangement could rapidly build molecular complexity. For instance, the transformation of α,β-unsaturated ketones into conjugated allylic phosphates via cyanophosphorylation and rearrangement suggests that similar complex transformations could be possible for nitrile analogues. jst.go.jp

The reactivity of the nitrile group as a building block for heterocycles like oxazoles or in Ritter-type reactions further expands its synthetic potential. mdpi.com

Interdisciplinary Research with Material Science and Chemical Biology

The unique combination of functional groups in this compound makes it an intriguing candidate for applications beyond traditional organic synthesis.

Chemical Biology: The α,β-unsaturated nitrile moiety is a Michael acceptor, a feature found in many covalent inhibitors and chemical probes. nih.gov Similar structures, such as (2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetate derivatives, have shown potent anti-proliferative activity in cancer cell lines. nih.gov Future research could explore this compound and its derivatives as potential enzyme inhibitors or as scaffolds for new therapeutic agents. Its oxolane ring may influence solubility, cell permeability, and metabolic stability, key properties in drug design.

By bridging these disciplines, the full potential of this compound as a versatile chemical building block can be realized.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.